molecular formula C9H10N2S B12829433 4,5-Dimethyl-2-(thiophen-3-yl)-1H-imidazole

4,5-Dimethyl-2-(thiophen-3-yl)-1H-imidazole

Katalognummer: B12829433
Molekulargewicht: 178.26 g/mol
InChI-Schlüssel: UCTUROQMKONXRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Dimethyl-2-(thiophen-3-yl)-1H-imidazole is a heterocyclic compound that features both imidazole and thiophene rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-(thiophen-3-yl)-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-thiophenecarboxaldehyde with 4,5-dimethyl-1H-imidazole-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Dimethyl-2-(thiophen-3-yl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Halogenated thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

4,5-Dimethyl-2-(thiophen-3-yl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its bioactive properties.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and conductive polymers.

Wirkmechanismus

The mechanism of action of 4,5-Dimethyl-2-(thiophen-3-yl)-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,5-Dimethyl-2-(thiophen-2-yl)-1H-imidazole: Similar structure but with the thiophene ring attached at a different position.

    4,5-Dimethyl-2-(furan-3-yl)-1H-imidazole: Contains a furan ring instead of a thiophene ring.

    4,5-Dimethyl-2-(pyridin-3-yl)-1H-imidazole: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

4,5-Dimethyl-2-(thiophen-3-yl)-1H-imidazole is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Eigenschaften

Molekularformel

C9H10N2S

Molekulargewicht

178.26 g/mol

IUPAC-Name

4,5-dimethyl-2-thiophen-3-yl-1H-imidazole

InChI

InChI=1S/C9H10N2S/c1-6-7(2)11-9(10-6)8-3-4-12-5-8/h3-5H,1-2H3,(H,10,11)

InChI-Schlüssel

UCTUROQMKONXRO-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=C(N1)C2=CSC=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.